Heparin disaccharide I-H sodium salt is a small molecule derived from the breakdown of heparan sulfate and heparin, larger glycosaminoglycans found in the body []. Due to its specific structure, heparin disaccharide I-H sodium salt holds potential for various applications in scientific research. Here's a breakdown of two promising areas:
Heparin disaccharide I-H sodium salt exhibits unique properties that make it useful for studying LLPS. Unlike other commonly used inducers, it is negatively charged, bivalent (can bind to two sites), and lacks the hydrophobic nature associated with naphthalene []. Researchers can leverage these characteristics to explore LLPS in biological systems and understand how it influences cellular processes.
The compound trisodium (2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate is a complex organic molecule with multiple functional groups and stereocenters. It is characterized by its trisodium salt form, which suggests high solubility in water and potential applications in biological systems. The presence of amino, hydroxyl, and sulfonate groups indicates that this compound may exhibit significant reactivity and biological activity.
The chemical behavior of this compound can be analyzed through various reactions:
Trisodium (2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate may exhibit various biological activities due to its structural features:
The synthesis of trisodium (2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate can be approached through several methods:
This comparison highlights the unique complexity and potential multifunctionality of trisodium (2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate compared to simpler compounds like trisodium citrate and trisodium phosphate.
Interaction studies are crucial for understanding how this compound behaves in biological systems:
Several compounds share structural similarities with trisodium (2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate:
Compound Name | Structural Features |
Dates
Modify: 2024-04-14
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